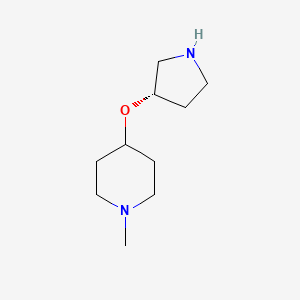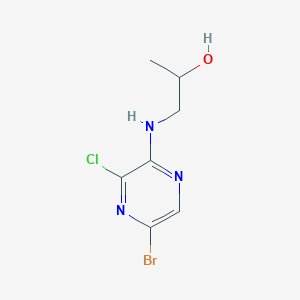
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrazine ring, which is further substituted with an amino group and a propan-2-ol moiety. The molecular formula of this compound is C7H8BrClN3O, and it has a molecular weight of 264.52 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 5-bromo-3-chloropyrazin-2-amine with propylene oxide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pyrazine ring.
Substitution: The bromine and chlorine atoms on the pyrazine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, ketones, aldehydes, and reduced pyrazine compounds .
Aplicaciones Científicas De Investigación
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-chloropyrazin-2-amine: A closely related compound with similar structural features but lacking the propan-2-ol moiety.
3-Aminopropan-1-ol: A compound with a similar propan-2-ol moiety but different substituents on the pyrazine ring.
Uniqueness
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the amino and propan-2-ol groups. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9BrClN3O |
|---|---|
Peso molecular |
266.52 g/mol |
Nombre IUPAC |
1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H9BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3-4,13H,2H2,1H3,(H,10,11) |
Clave InChI |
KTRGUMXJLRSTDL-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=NC=C(N=C1Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



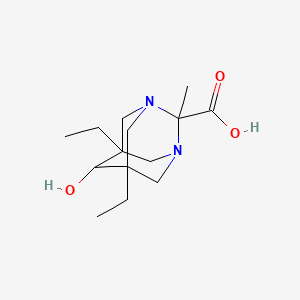
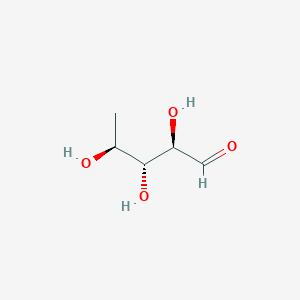
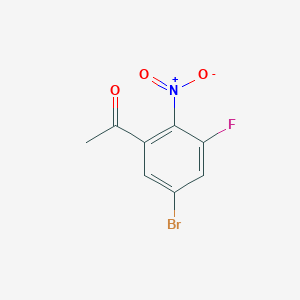

![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)

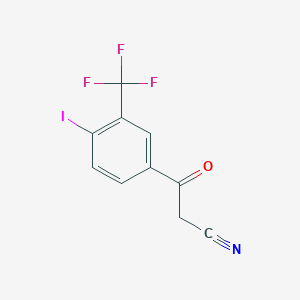


![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
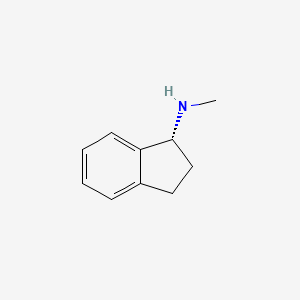
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
